Dithionite

描述

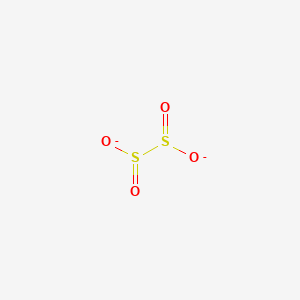

Dithionite(2-) is a sulfur oxide and a sulfur oxoanion. It is a conjugate base of a this compound(1-).

This compound. The dithionous acid ion and its salts.

科学研究应用

Industrial Applications

1. Textile Industry

- Dyeing and Bleaching : Sodium dithionite is extensively used as a reducing agent in the dyeing process, particularly for vat dyes and sulfur dyes. It helps in stripping excess dye from fabrics and bleaching cellulose-based materials.

- Usage Statistics : Approximately 50% of sodium this compound is used for textile bleaching, making it a crucial component in this sector .

| Application | Percentage Usage |

|---|---|

| Textile Bleaching | 50% |

| Pulp and Paper Bleaching | 35% |

| Kaolin Bleaching | 5% |

| Other Applications | 10% |

2. Pulp and Paper Industry

- Sodium this compound improves the bleachability of wood pulp and enhances lignin degradation during kraft pulping processes. It is also effective in preserving hemicelluloses, thus increasing yield .

3. Environmental Remediation

- Heavy Metal Treatment : Sodium this compound is employed to treat heavy metal contamination in aquifers. Its reducing properties facilitate the transformation of toxic metals into less harmful forms, aiding in environmental cleanup efforts .

- Laboratory Studies : Research indicates that this compound can effectively reduce iron(III) compounds in soil analyses, enhancing the solubility of iron(II) for better extraction processes .

Scientific Research Applications

1. Biochemical Applications

- Protein Storage : this compound serves as an oxygen scavenger in protein storage buffers, crucial for maintaining the stability of anaerobic enzymes .

- Electrochemistry : It plays a role in mediated enzyme electrochemistry, particularly in studies involving nitrogenase activity .

2. Chemical Reactions

- This compound is utilized to reduce carbonyl functionalities in organic compounds, converting aldehydes and ketones into their corresponding alcohols without affecting other functional groups .

Case Studies

Case Study 1: Kraft Pulping Enhancement

- A pilot-scale study demonstrated that the addition of sodium this compound during kraft pulping significantly improved pulp strength and bleachability compared to traditional methods. This study highlighted its cost-effectiveness relative to other additives like sodium borohydride .

Case Study 2: Environmental Remediation of Heavy Metals

- A research project focused on using sodium this compound for remediating trichloroethylene (TCE) contamination showed increased efficiency when this compound was applied, leading to effective reduction of TCE concentrations in laboratory column studies .

Toxicological Considerations

Despite its beneficial applications, sodium this compound poses certain risks:

- Aquatic Toxicity : Studies indicate varying toxicity levels to aquatic life, with specific LC50 values reported for fish and algae. The acute toxicity for fish (Leuciscus idus) was found to be 62.3 mg/l .

- Environmental Stability : Sodium this compound decomposes rapidly in water and reacts with oxygen, which raises concerns about its stability and potential environmental impact when used extensively .

化学反应分析

Hydrolysis and Disproportionation

Dithionite undergoes pH-dependent hydrolysis and disproportionation in aqueous solutions:

| Conditions | Reaction | Products |

|---|---|---|

| Weakly alkaline/acidic | Thiosulfate (), bisulfite () | |

| Strongly alkaline | Sulfite (), sulfide () | |

| Acidic | Sulfur dioxide (), elemental sulfur () |

Key Notes :

-

Decomposition accelerates under acidic or high-temperature conditions, forming sulfur-containing byproducts .

-

In alkaline solutions, stability increases due to slower reaction kinetics .

Redox Reactions with Oxygen

This compound acts as a potent reducing agent, reacting with dissolved oxygen in a temperature-dependent manner:

Stoichiometry and Kinetics

| Temperature | Stoichiometry (S₂O₄²⁻:O₂) | Rate Law | Rate Constant |

|---|---|---|---|

| 25°C | 1.2 ± 0.2 | ||

| 37°C | 1.7 ± 0.1 |

Mechanism :

Thermal Decomposition Pathways

Sodium this compound () decomposes under heat, with products dependent on atmospheric conditions:

| Conditions | Reaction | Products |

|---|---|---|

| Aerobic (>90°C) | Bisulfate (), bisulfite () | |

| Anaerobic (>150°C) | Thiosulfate (), bisulfite |

Hazard Note : Decomposition releases and generates heat, posing fire risks .

Reactions with Organic Compounds

This compound reduces organic carbonyl compounds via pH- and temperature-dependent pathways:

Example :

(room temperature) .

Biological Interactions

This compound rapidly reduces metalloenzymes such as cytochrome c oxidase:

-

Mechanism : Electron transfer to heme groups, preferentially reducing cytochrome .

-

Rate Constants : Second-order rate constants range from to , depending on protein accessibility .

Environmental and Industrial Implications

常见问题

Basic Research Questions

Q. How should researchers design experiments to account for dithionite’s instability in aqueous solutions?

this compound (S₂O₄²⁻) decomposes rapidly in aqueous environments, producing sulfite (SO₃²⁻), thiosulfate (S₂O₃²⁻), and sulfate (SO₄²⁻) via disproportionation. To mitigate instability:

- Control pH : Neutral to weakly acidic conditions (pH 5–7) slow decomposition .

- Anaerobic conditions : Use nitrogen/argon-purged solutions to minimize oxidative degradation .

- Temperature regulation : Decomposition accelerates above 25°C; maintain low temperatures during storage .

- Real-time monitoring : Track this compound concentration using UV-Vis spectroscopy (absorption at 315 nm) or iodometric titration .

Q. What are the best practices for handling this compound in redox-driven experiments?

this compound acts as a strong reductant (E° = −1.12 V vs. SHE), making it ideal for reducing metal oxides or organic pollutants. Key considerations:

- Dosage optimization : Excess this compound can generate interfering byproducts (e.g., sulfite radicals). Conduct preliminary kinetic studies to determine stoichiometric requirements .

- Reactor design : Use closed systems for gas-sensitive reactions (e.g., H₂S evolution) or flow reactors to sustain reaction dynamics .

- Post-reaction quenching : Neutralize residual this compound with mild oxidants (e.g., O₂) to halt unintended side reactions .

Advanced Research Questions

Q. How can contradictory kinetic data on this compound decomposition be reconciled across studies?

Reported decomposition rates vary due to:

- pH and ionic strength : Higher ionic strength accelerates disproportionation, while alkaline conditions favor thiosulfate formation .

- Catalytic surfaces : Glass/plastic reactor walls may heterogeneously catalyze decomposition; use inert materials (e.g., PTFE) .

- Analytical methods : Spectrophotometric vs. chromatographic techniques yield discrepancies due to overlapping absorption bands of decomposition products .

Methodological resolution : Standardize experimental conditions (pH, temperature) and employ complementary techniques (e.g., HPLC for sulfite/thiosulfate quantification) .

Q. What mechanisms explain this compound’s role in advanced reduction processes (ARPs) for pollutant degradation?

In ARPs, UV irradiation of this compound generates sulfate radicals (SO₄•⁻) and hydrated electrons (e⁻aq), which degrade contaminants like chlorate (ClO₃⁻) or 1,2-dichloroethane:

- Step 1 : this compound photolysis produces SO₂•⁻, which reacts with UV to form e⁻aq .

- Step 2 : e⁻aq reduces pollutants directly (e.g., ClO₃⁻ → Cl⁻) or via radical intermediates .

Experimental validation : Use radical scavengers (e.g., tert-butanol for •OH) and electron paramagnetic resonance (EPR) to confirm reactive species .

Q. How do decomposition byproducts of this compound interfere with spectroscopic analyses in redox studies?

Sulfite and thiosulfate can:

- Mask target signals : Overlapping UV-Vis peaks (e.g., sulfite at 260 nm) complicate this compound quantification .

- Alter redox potentials : Sulfite acts as a secondary reductant, skewing reaction kinetics .

Mitigation strategies : - Pre-purge solutions : Remove dissolved O₂ to minimize sulfite oxidation.

- Use chelating agents : EDTA sequesters metal ions that catalyze byproduct formation .

Q. What experimental approaches validate this compound’s efficacy in reductive dissolution of iron oxides?

this compound reduces Fe(III) oxides (e.g., hematite) to soluble Fe(II), critical in environmental remediation:

- Batch experiments : Monitor Fe(II) release via ferrozine assay (absorption at 562 nm) .

- Surface characterization : Use XPS or Mössbauer spectroscopy to confirm Fe(III)→Fe(II) reduction .

- Competitive factors : Evaluate interference from co-existing anions (e.g., phosphate) that inhibit reduction .

Q. Methodological Resources

属性

CAS 编号 |

14844-07-6 |

|---|---|

分子式 |

O4S2-2 |

分子量 |

128.13 g/mol |

InChI |

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2 |

InChI 键 |

GRWZHXKQBITJKP-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)[O-] |

规范 SMILES |

[O-]S(=O)S(=O)[O-] |

Key on ui other cas no. |

14844-07-6 |

同义词 |

Dithionite Dithionite, Sodium Hyposulfite Sodium Dithionite |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。